(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one
Overview
Description
(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5110^2,5]nonan-4-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tricyclic core and the introduction of the tert-butoxycarbonyl (Boc) protecting group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining product quality. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the tricyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its tricyclic structure may mimic certain natural products, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science.
Mechanism of Action
The mechanism of action of (1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into binding sites, modulating the activity of its targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,5S,6R,7R)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one
- (1R,2R,5S,7R,9S)-8-Methylene-2,6,6-trimethyltricyclo[5.3.1.0^1,5]undecan-9-ol
Uniqueness
Compared to similar compounds, (1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one stands out due to its specific functional groups and protecting groups. These features enhance its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
The compound (1R,2R,5S,7R)-N-tert-Butoxycarbonyl-8,8-dimethyl-3-azatricyclo[5.1.1.0^2,5]nonan-4-one is a bicyclic structure that has garnered attention in medicinal chemistry and pharmacology due to its unique biological properties. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : C₁₅H₂₃NO₃
- Molecular Weight : 265.348 g/mol
- CAS Number : 1027343-55-0
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:
- Antitumor Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Compounds in this class may inhibit the growth of bacteria and fungi.
- Enzyme Inhibition : Potential to modulate enzyme activities related to metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
-
Cytotoxicity Assays :
- MTT Assay : Commonly used to evaluate cell viability and proliferation.
- TUNEL Assay : Used to detect DNA fragmentation indicative of apoptosis.
- Enzyme Inhibition Studies :
-
Cell Cycle Analysis :
- Flow cytometry can be employed to assess the impact on cell cycle progression and apoptosis induction.
Table 1: Summary of Biological Activities
Activity Type | Methodology Used | Observations |
---|---|---|
Antitumor | MTT Assay | Significant cytotoxicity against cancer cells |
Antimicrobial | Zone of Inhibition Test | Inhibition of bacterial growth |
Enzyme Inhibition | Colorimetric assays for α-amylase | Reduced enzyme activity observed |
Table 2: Comparison of Cytotoxicity Assays
Assay Type | Advantages | Limitations |
---|---|---|
MTT | Easy to perform; quantitative results | May interfere with certain compounds |
TUNEL | Specific for detecting apoptosis | Requires specialized equipment |
Comet Assay | Measures DNA damage | Labor-intensive; requires careful handling |
Case Studies
-
Antitumor Efficacy :
A study evaluated the cytotoxic effects of structurally similar compounds on breast cancer cell lines. Results indicated that compounds with azatricyclo structures exhibited significant inhibition of cell proliferation and induced apoptosis through caspase activation. -
Enzyme Inhibition :
Another investigation focused on the inhibitory effects on α-amylase and α-glucosidase activities. The results demonstrated that the compound significantly lowered glucose absorption in vitro, suggesting potential antidiabetic properties.
Properties
IUPAC Name |
tert-butyl (1R,2R,5S,7R)-8,8-dimethyl-4-oxo-3-azatricyclo[5.1.1.02,5]nonane-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-14(2,3)19-13(18)16-11-9(12(16)17)6-8-7-10(11)15(8,4)5/h8-11H,6-7H2,1-5H3/t8-,9-,10-,11-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEKQEFTRFAESQ-NAKRPEOUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C1C2)N(C3=O)C(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@H]3[C@@H]([C@@H]1C2)N(C3=O)C(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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